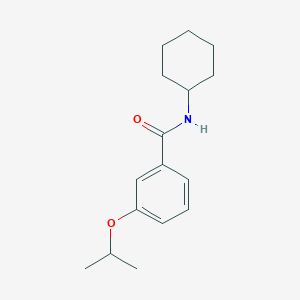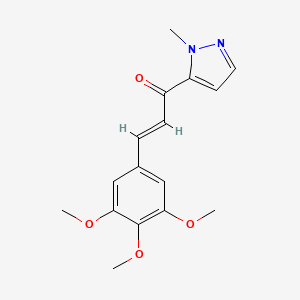![molecular formula C18H22N2O5S B5500399 N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)
N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including condensation, amidation, and substitution reactions. A common approach for synthesizing N-alkyl benzamide derivatives is through the reaction of isatoic anhydride, primary amines, and bromoacethophenone derivatives, leading to high yields and simple workup processes (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. The analysis often reveals key structural motifs, such as amide linkages, substituted phenyl rings, and sulfonyl groups, contributing to the compound's chemical behavior and interaction potentials (Rublova et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, including Pummerer-type cyclization, which can be enhanced by Lewis acids like boron trifluoride diethyl etherate. This reaction pathway is essential for constructing cyclic structures and introducing functional groups that modulate the compound's biological activity (Saitoh et al., 2001).
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Polyamides and polyimides derived from similar molecular structures have been synthesized and characterized for their potential in material science, particularly in creating polymers with high thermal stability and solubility in polar aprotic solvents. Such polymers demonstrate amorphous properties and could be utilized in non-linear optical characteristics due to their inherent viscosities and glass transition temperatures (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Insecticide Research
Compounds with unique chemical structures, including those with sulfonylalkyl groups, have shown potent insecticidal activity, especially against lepidopterous pests. Such research underscores the potential of N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide in developing novel insecticides with a unique mode of action, contributing to integrated pest management programs (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives similar in structure to N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide have been synthesized to explore their anticonvulsant, antimicrobial, and anti-inflammatory properties. These compounds' structural features, such as the presence of sulfonamide and amide groups, contribute to their biological activity, suggesting potential pharmaceutical applications (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Advanced Synthesis Techniques
The compound and its analogs have been subjects in the development of advanced synthesis techniques, including Pummerer-type cyclization, highlighting its potential in facilitating novel synthetic pathways for complex molecules. These methodologies could lead to the creation of new compounds with significant biological or material properties (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-5-26(22,23)20(2)14-8-6-13(7-9-14)18(21)19-16-11-10-15(24-3)12-17(16)25-4/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZVMRQMRODKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)
![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)
![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)
![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)